(2H12)Cyclohexanol
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic and Structural Elucidation
The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, which can be utilized in mechanistic studies to determine the rate-limiting steps of a chemical reaction. symeres.com This makes deuterium-labeled compounds invaluable for elucidating reaction mechanisms and kinetics. symeres.comacademie-sciences.fr
Furthermore, deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. myskinrecipes.comcarlroth.com In NMR, the use of deuterated solvents helps to eliminate solvent signals from the spectra, allowing for a clearer characterization of organic structures. carlroth.com The distinct physical properties of deuterium also aid in the structural analysis of biomacromolecules. academie-sciences.fr
Overview of Cyclohexanol-d12's Role in Modern Chemical Investigations
Cyclohexanol-d12, with the chemical formula C₆D₁₁OD, is the fully deuterated analog of cyclohexanol (B46403). chemicalbook.comisotope.com It serves as a crucial research compound with a variety of applications. chemicalbook.com
One of its primary roles is as an internal standard in quantitative analysis, particularly in mass spectrometry. aptochem.comwisdomlib.orgscioninstruments.comclearsynth.com An internal standard is a substance added in a constant amount to samples to correct for variations during analysis. scioninstruments.com The ideal internal standard is an isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization. aptochem.comtexilajournal.com The use of deuterated internal standards like Cyclohexanol-d12 enhances the accuracy and precision of analytical methods. wisdomlib.orgclearsynth.comtexilajournal.com
Cyclohexanol-d12 is also employed as a deuterated solvent in NMR spectroscopy. myskinrecipes.com Its use helps in obtaining cleaner spectra for the analysis of other compounds. carlroth.com Additionally, it is used in studies investigating isotopic effects and as a synthetic intermediate for creating other labeled molecules. myskinrecipes.comisotope.com Research has also utilized Cyclohexanol-d12 to study the influence of solvent properties on the configuration of metal complexes. kit.edu
Physicochemical Properties of Cyclohexanol and its Deuterated Analog
The following table provides a comparison of some of the physical and chemical properties of Cyclohexanol and Cyclohexanol-d12.
| Property | Cyclohexanol | Cyclohexanol-d12 |
| Molecular Formula | C₆H₁₂O | C₆D₁₁OD isotope.com |
| Molecular Weight | 100.16 g/mol chemicalbook.com | 112.23 g/mol isotope.comsigmaaldrich.com |
| Melting Point | 20-22 °C sigmaaldrich.com | 20-22 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 160-161 °C sigmaaldrich.com | 160-161 °C chemicalbook.comsigmaaldrich.com |
| Density | 0.948 g/mL at 25 °C sigmaaldrich.com | 1.059 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index (n20/D) | 1.465 sigmaaldrich.com | 1.4608 chemicalbook.comsigmaaldrich.com |
| Flash Point | 64 °C (closed cup) sigmaaldrich.com | 68 °C (closed cup) sigmaaldrich.com |
| Vapor Pressure | 1 mmHg at 21 °C sigmaaldrich.com | 1 mmHg at 21 °C chemicalbook.com |
An in-depth examination of Cyclohexanol-d12, a deuterated isotopologue of cyclohexanol, reveals its significance in various scientific fields, particularly in mechanistic studies and as an internal standard for mass spectrometry. acs.org This article focuses exclusively on the synthetic methodologies, purification techniques, and analytical characterization of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-deuteriooxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-BFHGLDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216719 | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-78-9 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66522-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H12)Cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H12)Cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H12]cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment
The synthesis of Cyclohexanol-d12 (C₆D₁₂O) involves the substitution of all twelve hydrogen atoms in the cyclohexanol (B46403) molecule with deuterium (B1214612) atoms. This process requires specialized synthetic routes designed to achieve high levels of isotopic incorporation.
Advanced Spectroscopic Characterization of Cyclohexanol D12
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In the context of Cyclohexanol-d12, various NMR techniques offer specific insights.
Deuterium (B1214612) (²H) NMR spectroscopy is particularly useful for studying the conformational and dynamic properties of deuterated molecules like Cyclohexanol-d12. The ring inversion process of the cyclohexane (B81311) ring can be monitored by analyzing the ²H NMR spectrum over a range of temperatures. For the related compound, cyclohexane-d12 (B167423), studies have been conducted by recording its deuterium NMR spectrum in a temperature range from -36 to +115°C to investigate this ring inversion. sigmaaldrich.comscientificlabs.com In Cyclohexanol-d12, the presence of the hydroxyl group introduces additional complexity to the conformational equilibrium between the axial and equatorial forms. Rotational spectroscopy studies on the non-deuterated cyclohexanol (B46403) have shown that in the gas phase, the equatorial conformer is preferred, with two different orientations (gauche and trans) of the hydroxyl hydrogen. researchgate.net The energy barrier for the equatorial to axial conversion is a key parameter that can be investigated using temperature-dependent ²H NMR. researchgate.net
Carbon-13 (¹³C) NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in In Cyclohexanol-d12, the chemical shift of each carbon atom is influenced by its local electronic environment. The carbon atom bonded to the deuteroxyl group (C-OD) is significantly deshielded due to the electronegativity of the oxygen atom, causing its resonance to appear at a lower field (higher ppm value) compared to the other carbon atoms in the ring. libretexts.org For non-deuterated cyclohexanol, the carbon attached to the hydroxyl group appears at a distinct chemical shift. chemicalbook.com The chemical shifts of the other carbons in the ring also provide valuable structural information. oregonstate.edu Perturbations in these chemical shifts can be observed upon changes in solvent, temperature, or complexation, offering insights into intermolecular interactions. For instance, the use of lanthanide shift reagents can induce significant changes in the ¹³C NMR spectrum, aiding in the assignment of signals and providing further structural details. bhu.ac.in
| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |
| C-O | 50 - 70 |
| Aliphatic C | 10 - 40 |
| This table is based on general ranges for organic compounds and may vary slightly for Cyclohexanol-d12. bhu.ac.inlibretexts.org |
Deuterated solvents are essential in NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals of the analyte. Cyclohexanol-d12, being a deuterated liquid, finds application as a specialized NMR solvent. guidechem.commyskinrecipes.comchemicalbook.comchemicalbook.comguidechem.com Its use is particularly advantageous when studying compounds that are highly soluble in cyclohexanol or when mimicking a specific chemical environment. Furthermore, its distinct physical properties, such as a boiling point of 160-161 °C and a melting point of 20-22 °C, make it suitable for a range of experimental conditions. guidechem.comchemicalbook.com In some studies, slurries of materials in deuterated solvents like cyclohexane-d12 are used to obtain high-resolution NMR spectra of the liquid or mobile components. ru.nl
| Property | Value |
| Boiling Point | 160-161 °C |
| Melting Point | 20-22 °C |
| Refractive Index (n20/D) | 1.4608 |
| Physical properties of Cyclohexanol-d12. guidechem.comchemicalbook.com |
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and intermolecular interactions.
Infrared (IR) spectroscopy of Cyclohexanol-d12 reveals characteristic absorption bands corresponding to its fundamental vibrational modes. The substitution of hydrogen with deuterium leads to a significant shift of C-H and O-H stretching and bending vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium. For instance, the O-H stretching vibration in alcohols typically appears as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding. libretexts.orguobabylon.edu.iq In Cyclohexanol-d12, this would be replaced by an O-D stretch at a lower frequency. The C-O stretching vibration, usually found in the 1000-1260 cm⁻¹ region, is also present and can help in structural assignment. uobabylon.edu.iqspectroscopyonline.com
Hydrogen bonding plays a crucial role in the IR spectrum of cyclohexanol. In its pure (neat) liquid form, intermolecular hydrogen bonding leads to a broad O-H absorption band. uobabylon.edu.iq In dilute solutions, a sharper "free" O-H stretching peak can also be observed at a higher frequency (around 3600-3650 cm⁻¹). uobabylon.edu.iq The study of these bands in Cyclohexanol-d12 provides insights into the nature and extent of hydrogen bonding. The polymorphism of solid cyclohexanol has been attributed to the existence of both axial and equatorial isomers and different hydrogen bond networks, which can be investigated by comparing experimental and calculated IR spectra. researchgate.net
Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes based on changes in polarizability. For the related molecule cyclohexane-d12, extensive Raman spectral investigations have been reported, aiding in vibrational assignments. sigmaaldrich.comscientificlabs.comresearchgate.netepa.gov The high rotational Raman spectra of both cyclohexane and cyclohexane-d12 have been analyzed to determine molecular constants. epa.gov
Hyper-Raman spectroscopy, a non-linear technique, offers access to vibrational modes that are inactive in both IR and Raman spectroscopy, so-called "silent modes". oup.comoup.com Polarized hyper-Raman studies on cyclohexane-h12 and cyclohexane-d12 have allowed for the assignment of observed bands, including these silent modes. oup.comoup.comoup.com For cyclohexane-d12, hyper-Raman bands assigned to a1u "silent modes" were found to have depolarization ratios close to the theoretical value of 2/3. oup.comoup.com This technique provides deeper insight into the molecular symmetry of the cyclohexane ring system. A vibrational analysis of cyclohexane and its isotopologues, including cyclohexane-d12, has been carried out to refine force field calculations and improve the accuracy of vibrational assignments. researchgate.net
Vibrational Circular Dichroism (VCD) and Chiroptical Studies
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This method is an extension of traditional circular dichroism into the infrared range and provides detailed three-dimensional structural information about molecules in solution. wikipedia.org For a molecule to be VCD active, it must be chiral. While typical cyclohexanol is achiral, the strategic substitution of hydrogen atoms with deuterium can render the molecule chiral, making it suitable for VCD analysis. The study of molecules that are chiral solely due to isotopic substitution, such as specific isotopomers of cyclohexanol-d12, offers unique insights into molecular structure and vibrational properties. ffame.orgacs.org
Chiroptical studies, which encompass techniques like VCD, are powerful for determining the absolute configuration of chiral molecules. bruker.comresearchgate.net In the case of deuterated compounds, VCD can distinguish between enantiomers that differ only in the spatial arrangement of isotopes. The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. By comparing experimentally measured VCD spectra with those predicted by ab initio quantum mechanical calculations, such as those based on Density Functional Theory (DFT), the absolute configuration of a chiral deuterated molecule can be unequivocally assigned. wikipedia.orgresearchgate.net
The principle relies on the fact that vibrational modes associated with the deuterated centers will exhibit characteristic VCD signals. For instance, the C-D stretching vibrations appear in a distinct region of the infrared spectrum and their corresponding VCD signals are highly sensitive to the stereochemical environment. Studies on related molecules like α-deuterated cyclohexanones have successfully demonstrated the use of VCD to establish their absolute configurations, a principle directly applicable to chiral isotopomers of cyclohexanol-d12. acs.org
Table 1: Key Concepts in VCD and Chiroptical Studies of Deuterated Molecules
| Concept | Description | Relevance to Cyclohexanol-d12 |
| Chirality by Isotopic Substitution | A molecule becomes chiral when isotopic substitution (e.g., H with D) removes planes of symmetry and rotation-reflection axes. | Specific, non-symmetrically deuterated isotopomers of cyclohexanol can exist as enantiomers. |
| Vibrational Circular Dichroism (VCD) | Measures the difference in absorbance of left and right circularly polarized infrared light during vibrational excitations. bruker.com | Provides detailed 3D structural information and allows for the determination of absolute configuration of chiral cyclohexanol-d12 isotopomers. wikipedia.org |
| Absolute Configuration Determination | The precise spatial arrangement of atoms in a chiral molecule. | Determined by comparing experimental VCD spectra with spectra calculated using quantum chemistry methods (e.g., DFT). researchgate.net |
| Chiroptical Properties | The optical response of a chiral substance, including optical rotation and circular dichroism. cas.cz | The chiroptical properties of cyclohexanol-d12 are directly linked to its unique vibrational modes involving deuterium. |
Other Spectroscopic Techniques for Elucidating Molecular Behavior
UV-Vis Spectroscopy in Photochemical Studies
UV-Vis spectroscopy is a fundamental tool for investigating photochemical processes involving Cyclohexanol-d12. This technique measures the absorption of ultraviolet and visible light by a molecule, providing information on electronic transitions. In photochemical studies, it is often employed to monitor the rate of reaction and the formation of products over time.
In the context of Cyclohexanol-d12, UV-Vis spectroscopy has been utilized to study its oxidation. For example, in photocatalytic oxidation experiments, the change in absorbance at specific wavelengths can be followed to determine reaction kinetics. rsc.org Research on the photocatalytic oxidation of cyclohexane on TiO₂ particles, which can be extended to its deuterated analogue, shows that the formation of products like cyclohexanone (B45756) can be quantified. researchgate.net The photocatalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone can be initiated by UV or visible light. researchgate.net
Kinetic isotope effect (KIE) studies, where the reaction rates of cyclohexanol and cyclohexanol-d12 are compared, also rely on spectroscopic monitoring. rsc.org In one such study investigating the oxidation of an equimolar mixture of cyclohexanol and cyclohexanol-d12, an Agilent 8453 diode array spectrophotometer was used to record UV-Vis spectra and monitor the kinetic progress of the reaction by observing absorbance changes at specific wavelengths. rsc.org Such experiments are crucial for elucidating reaction mechanisms, as the KIE can indicate whether a C-H (or C-D) bond is broken in the rate-determining step.
Table 2: Application of UV-Vis Spectroscopy in Cyclohexanol-d12 Photochemistry
| Study Type | Monitored Parameter | Spectroscopic Detail | Research Finding |
| Photocatalytic Oxidation | Formation of cyclohexanone | Irradiation-dependent UV/Vis absorption spectroscopy. rsc.org | Allows for the quantification of product yields and reaction efficiency under different light conditions. researchgate.net |
| Kinetic Isotope Effect (KIE) | Reaction progress | Monitoring absorbance changes at specific wavelengths (e.g., 493 nm and 360 nm) over time. rsc.org | Comparison of reaction rates between cyclohexanol and cyclohexanol-d12 helps to elucidate the reaction mechanism. rsc.org |
EPR Spectroscopy in Radical Mechanism Investigations
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals. scielo.org It is an indispensable tool for investigating reaction mechanisms that proceed via radical intermediates. escholarship.org
In the study of Cyclohexanol-d12, EPR spectroscopy is particularly valuable for identifying the transient radical species formed during oxidation reactions. The photocatalytic oxidation of cyclohexane, for instance, is known to involve radical pathways. researchgate.net EPR studies, often employing spin trapping agents like PBN (α-phenyl-N-tert-butylnitrone), can capture short-lived radicals and convert them into more stable radical adducts that can be readily detected by EPR.
Investigations into the oxidation of cyclohexane have identified the cyclohexyloxy radical (C₆H₁₁O•) as a key intermediate. researchgate.net A comparison of the hyperfine coupling constants from the EPR spectrum of the trapped radical with literature values confirms its identity. researchgate.net When Cyclohexanol-d12 is used as the substrate, the resulting deuterated radicals would produce distinctly different EPR spectra due to the smaller magnetic moment of deuterium compared to hydrogen. This isotopic labeling strategy allows for unambiguous confirmation of the radical's origin and structure. The absence of a significant kinetic isotope effect in some studies of D12-cyclohexane oxidation suggests that the rate-limiting step may be the activation of oxygen rather than the C-D bond cleavage. researchgate.net
Table 3: EPR Spectroscopy in the Study of Radical Intermediates from Cyclohexanol
| Radical Intermediate | EPR Detection Method | Key Spectroscopic Feature | Mechanistic Insight |
| Cyclohexyloxy Radical (C₆H₁₁O•) | Spin trapping with PBN followed by EPR analysis. researchgate.net | Broad triplet signal with a hyperfine coupling constant (aN) of 13.6 G. researchgate.net | Confirms the formation of an oxygen-centered radical as a key intermediate in the oxidation pathway. researchgate.net |
| Alkyl, Allyl, Peroxy Radicals | Direct EPR measurement of irradiated samples. | Superposition of multiple signals with different hyperfine constants. scielo.org | Identifies various radical species generated during degradation or high-energy irradiation processes. scielo.org |
Kinetic and Mechanistic Elucidation Utilizing Cyclohexanol D12
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Rate Determination
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide significant insight into the mechanism of a reaction.
Primary and Secondary Isotope Effects
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. libretexts.org Consequently, it requires less energy to break the C-H bond, leading to a faster reaction rate for the non-deuterated compound. A normal primary KIE (kH/kD > 1) is typically observed, with values for C-H/C-D bond cleavage often ranging from 6 to 10. wikipedia.orglibretexts.org For instance, in the oxidation of cyclohexane-h12/d12, a KIE value of 3.1 indicated that the abstraction of a hydrogen atom is the rate-determining step. researchgate.net
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgepfl.ch These effects are generally much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). epfl.ch SKIEs often arise from changes in hybridization between the ground state and the transition state. For example, a change from sp3 to sp2 hybridization at the labeled carbon typically results in a normal SKIE (kH/kD ≈ 1.1-1.2), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD ≈ 0.8-0.9). epfl.ch
Unimolecular Elimination Reaction Mechanisms (e.g., Dehydration)
Cyclohexanol-d12 is particularly useful in studying the mechanisms of elimination reactions, such as the dehydration of cyclohexanol (B46403) to form cyclohexene (B86901). These reactions can proceed through different pathways, most commonly the E1 (unimolecular) and E2 (bimolecular) mechanisms. lumenlearning.comwikipedia.org
E1 and E2 Pathway Differentiation in Zeolite Catalysis
Zeolites, with their well-defined pore structures and acidic sites, are effective catalysts for alcohol dehydration. nih.govpnnl.gov The reaction mechanism within the zeolite pores can be influenced by factors such as the solvent and the zeolite structure. pnnl.gov Isotopic labeling with Cyclohexanol-d12 helps to distinguish between the E1 and E2 pathways.
In an E1 reaction , the leaving group departs in the first, slow step to form a carbocation intermediate, which is then deprotonated in a second, fast step. lumenlearning.comwikipedia.org In the E2 reaction , the proton abstraction and leaving group departure occur in a single, concerted step. wikipedia.orgiitk.ac.in
Kinetic isotope effect studies on the dehydration of cyclohexanol over various zeolites have provided detailed mechanistic insights. For instance, in the dehydration of cyclohexanol in decalin catalyzed by H-BEA and H-FAU zeolites, the reaction was found to generally follow an E1 pathway. pnnl.govosti.gov This was supported by the observed kinetic isotope effects. However, on H-MFI zeolite, the monomer dehydration route appeared to follow an E2-type mechanism, characterized by a lower activation energy and a significantly negative activation entropy. pnnl.govosti.gov
A study involving the dehydration of a mixture of cyclohexanol-d0 and cyclohexanol-d12 on H-BEA, H-FAU, and H-MFI zeolites in decalin showed KIE values (represented as the initial molar ratio of cyclohexene-d0 to cyclohexene-d10) ranging from 1.79:1 to 2.15:1. osti.gov Further experiments with 1-D-cyclohexanol on H-BEA zeolite yielded KIEs of 1.58 (for the d0/d12 pair) and 1.42 (for the d0/d1 pair) at an alcohol concentration of 0.025 M, suggesting that C-O bond cleavage has a dominant degree of rate control in decalin. osti.gov This is in contrast to aqueous-phase dehydration, where C-H cleavage is rate-limiting. pnnl.gov
| Catalyst | Solvent | Proposed Dominant Pathway | Key Findings from Isotopic Studies |
| H-BEA, H-FAU | Decalin | E1 | KIEs suggest C-O bond cleavage is largely rate-determining. pnnl.govosti.gov |
| H-MFI | Decalin | E2 (for monomer route) | Lower activation energy and negative activation entropy point to a concerted mechanism. pnnl.govosti.gov |
| Various Zeolites | Aqueous | E1 | C-H bond cleavage is the rate-limiting step. pnnl.gov |
Catalysis by Zeolites and Other Solid Acids
Zeolites act as solid acids, providing Brønsted acid sites that protonate the hydroxyl group of cyclohexanol, facilitating its departure as a water molecule. nih.govpnnl.gov The nature of the acid sites and the confinement within the zeolite pores can influence the reaction rate and mechanism. nih.govacs.org For example, the presence of Sn Lewis acid sites in conjunction with Brønsted acid sites in ZSM-5 zeolites was found to increase the turnover frequency of cyclohexanol dehydration, with the reaction proceeding via an E1 mechanism. nih.gov
The dehydration of cyclohexanol can also be catalyzed by other acids. For example, heating cyclohexanol with phosphoric acid leads to the formation of cyclohexene via an E1 mechanism, where the acid protonates the alcohol to create a better leaving group. libretexts.org
Oxidation Reaction Mechanism Studies
The oxidation of cyclohexanol to cyclohexanone (B45756) is another area where Cyclohexanol-d12 can be employed to understand the reaction mechanism. researchgate.netliu.edu The breaking of the C-H bond at the carbinol carbon is often a key step in these oxidations.
In a study of the oxidation of cyclohexanol using a p-oxo-bridged diferric catalyst, the kinetic isotope effect was measured using cyclohexanol/cyclohexanol-d12 to probe the mechanism. sci-hub.se Similarly, in the hydrogenation of anthracene (B1667546) by cyclohexanol, a KIE of 3.5 was observed when using perdeuteriocyclohexanol, indicating that the transfer of a single hydrogen is involved in the rate-determining step. datapdf.com This finding was inconsistent with a mechanism involving the simultaneous transfer of both the hydroxyl and alpha-hydrogens. datapdf.com Isotopic labeling has also been utilized in studies of the electrochemical oxidation of cyclohexane (B81311) to a mixture of cyclohexanone and cyclohexanol (KA oil) to elucidate the reaction mechanism. digitellinc.com
Cerium(IV) Oxidation Kinetics and Isotope Effects
The oxidation of cyclohexanol by Cerium(IV) ions has been a subject of detailed kinetic studies. These reactions are understood to proceed via an inner-sphere mechanism, involving the formation of a complex between the Cerium(IV) ion and the alcohol. rsc.org The rate of oxidation is influenced by factors such as the concentrations of the reactants and the acidity of the medium. researchgate.netijsrst.com
The use of Cyclohexanol-d12 has been instrumental in probing the rate-determining step of this oxidation. A significant deuterium isotope effect, where the reaction rate is slower for the deuterated compound compared to the non-deuterated one, indicates that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step. osti.govwikipedia.org Studies have shown that the oxidation of cyclohexanol by ceric sulfate (B86663) exhibits a notable deuterium isotope effect. osti.gov This finding supports a mechanism where the decomposition of the Ce(IV)-alcohol complex, involving the rupture of the α-carbon-hydrogen bond, is the slow step. researchgate.net
The reactivity in these oxidation reactions can also be influenced by the structure of the alcohol. For instance, in the oxidation of cyclic alcohols by Ce(IV) in acidic perchlorate, the order of reactivity was found to be cyclopentanol (B49286) > cycloheptanol (B1583049) > cyclohexanol. mst.edu
Table 1: Kinetic Data for Cerium(IV) Oxidation of Cyclohexanol
| Reactant | Oxidant | Medium | Key Findings | Reference |
|---|---|---|---|---|
| Cyclohexanol | Ceric Perchlorate / Iridium(III) | Aqueous Perchloric Acid | First-order kinetics at low substrate concentrations, tending to zero-order at higher concentrations. Rate is directly proportional to catalyst concentration. | researchgate.netijsrst.com |
| Cyclohexanol | Ceric Ammonium Nitrate (B79036) | Aqueous Nitric Acid | Rate dependence on alcohol concentration suggests intermediate complex formation. Increased hydrogen and nitrate ion concentrations retard the rate. | researchgate.net |
| Cyclohexanol | Aquocerium(IV) ions | Aqueous Perchlorate | Inner-sphere reaction mechanism with two rate-determining steps involving the decomposition of Ce(IV)-alcohol complexes. | rsc.org |
Photocatalytic Oxidation Mechanisms to Cyclohexanone
The photocatalytic oxidation of cyclohexanol to cyclohexanone using semiconductor photocatalysts like titanium dioxide (TiO2) is an area of active research. scispace.comresearchgate.net This process typically involves the generation of electron-hole pairs on the surface of the photocatalyst upon irradiation. scispace.com These charge carriers then initiate redox reactions, leading to the oxidation of cyclohexanol.
The mechanism is thought to involve the formation of highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O2−). researchgate.netrsc.org In aqueous TiO2 dispersions, the generation of hydroxyl radicals is considered a crucial step, which can lead to the further oxidation of cyclohexanol to cyclohexanone and other products. psu.edu In contrast, in dry organic phases, the mechanism may involve the formation and transfer of organic peroxides. psu.edu
Studies using deuterated compounds like D12-cyclohexane in photocatalytic oxidation have shown the formation of D10-cyclohexanone, providing direct evidence of the transformation process. researchgate.net While direct studies on Cyclohexanol-d12 in this specific context are not detailed in the provided results, the principles of KIE would apply. A significant KIE would suggest that a C-H bond cleavage is part of the rate-determining step in the photocatalytic oxidation mechanism. The reaction can be highly selective towards cyclohexanone formation under optimized conditions. researchgate.netrsc.org
Table 2: Photocatalytic Oxidation of Cyclohexanol
| Photocatalyst | Key Findings | Reference |
|---|---|---|
| Titanium Dioxide (Degussa P25) | High conversion of cyclohexanol to cyclohexanone with high selectivity (>85%). The process follows first-order kinetics. | scispace.com |
| V2O5@TiO2 | Nearly 100% selectivity to cyclohexanone and cyclohexanol (KA-oil) at 18.9% cyclohexane conversion under simulated solar light. | rsc.org |
Enzymatic Oxidation Pathways
Cytochrome P-450 dependent hydroxylation:
Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including the hydroxylation of C-H bonds. researchgate.netcaltech.edu The catalytic cycle of P450 is complex, involving substrate binding, electron transfer, and the formation of a highly reactive iron-oxo intermediate. researchgate.net Cyclohexane is a known substrate for several forms of cytochrome P-450, and its hydroxylation to cyclohexanol is a key reaction. nih.gov
The use of isotopically labeled analogs like Cyclohexanol-d12 has been valuable in validating assay methods for measuring P450 activity. For instance, a good agreement was found between a spectrophotometric method (measuring NADPH oxidation) and a more direct gas chromatography/mass spectrometry (GC/MS) method for detecting cyclohexanol formation when using Cyclohexanol-d12. nih.gov This confirms that both methods are valid for measuring NADPH-dependent cyclohexane hydroxylase activity. nih.gov Kinetic isotope effect studies in P450-catalyzed hydroxylations are crucial for understanding the nature of the oxidizing species and the mechanism of C-H bond activation. researchgate.netnih.gov For example, a KIE value of 3.1 was obtained in the oxidation of cyclohexane-h12/d12, indicating that hydrogen atom abstraction from cyclohexane by a cobalt(IV)-oxo complex (a P450 mimic) is the rate-determining step. researchgate.net
Alcohol dehydrogenases:
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors like NAD+ or NADP+. frontiersin.org The oxidation of cyclohexanol to cyclohexanone is a reaction catalyzed by ADHs, such as liver alcohol dehydrogenase. nih.govscispace.com The mechanism generally involves the binding of the alcohol and the cofactor to the enzyme's active site, followed by a hydride transfer from the alcohol to the cofactor. frontiersin.org
Kinetic studies with cyclohexanol have shown that the reaction can exhibit complex behavior, including substrate activation at high NAD+ concentrations and substrate inhibition at low NAD+ concentrations. nih.gov This has been attributed to the formation of different enzyme-substrate and enzyme-product complexes. nih.gov The combination of ADH with other enzymes, like cyclohexanone monooxygenase (CHMO), in enzyme cascades allows for the conversion of cyclohexanol to valuable products like ε-caprolactone. wsu.eduresearchgate.net In such cascades, the ADH oxidizes cyclohexanol to cyclohexanone and generates NADPH, which is then used by the CHMO for the subsequent oxidation step. wsu.eduresearchgate.net
Hydrogen Transfer and Exchange Processes
Cyclohexanol-d12 is an excellent substrate for studying hydrogen transfer and exchange reactions. These processes are fundamental in various catalytic systems, including transfer hydrogenation and deuterium exchange reactions.
In transfer hydrogenation, a hydrogen donor molecule is used to reduce a substrate in the presence of a catalyst. For instance, the hydrogenation of phenol (B47542) to cyclohexanol can proceed via a cyclohexanone intermediate. mdpi.com The reverse reaction, the dehydrogenation of an alcohol, can also be studied. Investigations into the dehydrogenation of H12-dicyclohexylmethane (DPM) and D12-DPM have shown that reactions with hydrogen-containing compounds have a higher reaction rate, which can be attributed to the greater strength of the C-D bond compared to the C-H bond. researchgate.net
Deuterium exchange reactions, where hydrogen atoms in a molecule are replaced by deuterium from a deuterated solvent or reagent, provide mechanistic insights. For example, the hydrogen-deuterium exchange of cyclohexanone in aqueous solution, catalyzed by proline derivatives, has been studied to understand structure-activity relationships in organocatalysis. mit.edumit.edu Similar studies on the catalytic exchange of cyclopentanone (B42830) and cyclohexanone with deuterium gas on metal films have been conducted to understand the reaction mechanisms on metal surfaces. royalsocietypublishing.orgresearchgate.net In transfer hydrogenation reactions involving deuterated donors and non-deuterated acceptors, H/D exchange between the donor and acceptor molecules is often observed, indicating that the catalyst surface becomes covered with both hydrogen and deuterium atoms. researchgate.net
Conformational Analysis and Intramolecular Dynamics of Cyclohexanol D12
Chair-Chair Ring Inversion Dynamics
The six-membered ring of cyclohexanol (B46403), like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.org This chair conformation is not static but undergoes a dynamic process known as chair-chair ring inversion or a ring flip. wikipedia.orgunizin.org During this process, axial substituents become equatorial and vice versa. unizin.orglibretexts.org
Deuterium (B1214612) Isotope Effects on Ring Inversion Equilibria
The substitution of hydrogen with deuterium can influence the conformational equilibrium of the cyclohexane ring. In the context of cyclohexanol-d12, where all hydrogen atoms on the ring are replaced by deuterium, this substitution can have a measurable impact on the energetics of the chair-chair interconversion. Deuterium is slightly smaller and has a lower zero-point energy in a C-D bond compared to a C-H bond. openstax.org This difference can lead to subtle changes in the relative stabilities of the two chair conformers, particularly when steric interactions are a determining factor.
Theoretical studies on model systems analogous to segments of the cyclohexane ring, such as gauche-butane, have been used to compute conformational deuterium isotope effects. cdnsciencepub.com These calculations, which are in good agreement with experimental observations, help to quantify the stretching and bending components of these isotope effects. cdnsciencepub.com For instance, in the reaction of cyclohexanol-1-d with DPN, the primary deuterium equilibrium isotope effect is temperature-independent over the range of 15-35 degrees Celsius, indicating that deuterium becomes enriched in the alcohol with respect to DPNH. nih.gov
Temperature-Dependent Spectroscopic Probes of Conformational Exchange
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of ring inversion. At room temperature, the chair-chair interconversion of cyclohexane and its derivatives is rapid on the NMR timescale, resulting in a single averaged signal for the axial and equatorial protons. wikipedia.org However, at lower temperatures, this process can be slowed down, allowing for the observation of separate signals for the axial and equatorial positions.
For cyclohexane-d12 (B167423), deuterium NMR in combination with magic angle spinning (MAS) has been employed to study the chair-to-chair interconversion in the plastic crystalline phase. acs.org This technique allows for excellent resolution of the axial and equatorial deuteron (B1233211) resonances below the coalescence temperature. acs.org The coalescence temperature for cyclohexane-d12 in a 7.04-T magnetic field was found to be 222 K. acs.org Below this temperature, distinct peaks for the axial and equatorial deuterons can be observed, with a chemical shift difference of 0.5 ppm. acs.org The rate of ring interconversion can be measured at the coalescence temperature, providing valuable data on the energy barrier of this process. acs.org Infrared spectroscopy has also been utilized to study the vibrational spectra of cyclohexane and cyclohexane-d12 in both vapor and liquid phases, providing further insights into their conformational properties. researchgate.net
| Spectroscopic Technique | Key Findings for Cyclohexane-d12 | Reference |
| Deuterium NMR with MAS | Allows for the resolution of axial and equatorial deuteron signals below the coalescence temperature of 222 K. | acs.org |
| Infrared Spectroscopy | Provides vibrational data for both vapor and liquid phases, aiding in conformational assignment. | researchgate.net |
Hydroxyl Group Torsional Dynamics and Tunneling Effects
In addition to the ring inversion, the hydroxyl group of cyclohexanol exhibits its own dynamic behavior, specifically rotation around the C-O bond. In the gas phase, cyclohexanol preferentially adopts a conformation where the hydroxyl group is in an equatorial position. researchgate.netnih.gov Within this equatorial preference, two conformers exist, differing in the orientation of the hydroxyl hydrogen: gauche and trans with respect to the hydrogen at C(1). researchgate.netnih.gov
The gauche conformer is particularly interesting as its rotational transitions are split into two component lines. researchgate.netnih.gov This splitting is a result of quantum tunneling of the hydroxyl hydrogen, which connects two equivalent gauche minima. researchgate.netnih.gov The energy difference between the torsional states has been determined to be smaller for the deuterated alcohol compared to the protiated version. researchgate.net This observation highlights the influence of the heavier deuterium atom on the tunneling phenomenon. The tunneling splitting in the vibrational ground state for the non-deuterated gauche conformer has been measured to be 52(2) GHz. researchgate.netnih.gov From this splitting, the barrier for this inversion has been determined to be 377 cm⁻¹. nih.gov
Interconversion of Axial and Equatorial Isomers
At room temperature, monosubstituted cyclohexanes like cyclohexanol exist as a single compound because the two chair conformations, with the substituent in either an axial or equatorial position, readily interconvert through a process called a ring-flip. unizin.orglibretexts.org The energy barrier for this chair-chair interconversion is relatively low, approximately 45 kJ/mol (10.8 kcal/mol), making the process rapid at ambient temperatures. unizin.orglibretexts.org
As a result of this rapid equilibrium, it is not possible to isolate distinct axial and equatorial isomers of cyclohexanol at room temperature. libretexts.org The molecule is in a constant state of flux, with the hydroxyl group spending time in both the axial and equatorial positions. However, due to steric interactions, the equatorial position is generally more stable for substituents larger than hydrogen. libretexts.org In the gas phase, studies have shown that cyclohexanol predominantly adopts the equatorial conformation for the hydroxyl group, and axial cyclohexanol was not detected in a jet expansion study. nih.gov
Stereochemical Implications of Deuteration
The introduction of deuterium into the cyclohexanol molecule has significant stereochemical consequences. While cyclohexanol itself does not have a chiral center, the hydrogen atoms on the ring are diastereotopic. stackexchange.com This means that the substitution of one of these hydrogens with another group (like deuterium) can lead to the formation of diastereomers. stackexchange.com For example, substitution at the C-2 or C-3 positions can create a chiral center at C-1, while substitution at C-4 can result in specific cis or trans isomers. stackexchange.com
The use of deuterated substrates is a powerful technique in mechanistic studies to determine the stereochemistry of reactions. rsc.org For instance, in E2 elimination reactions, the breaking of a C-H bond is often the rate-limiting step. openstax.orglibretexts.org By replacing a specific hydrogen with deuterium, a kinetic isotope effect can be observed, where the rate of the reaction is slower due to the stronger C-D bond. openstax.orglibretexts.org This effect can be used to probe the mechanism and stereochemical requirements of the reaction, such as the preference for an anti-periplanar arrangement of the leaving group and the abstracted proton in cyclohexane systems. masterorganicchemistry.com
Advanced Applications in Analytical Chemistry and Biomedical Research
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis that combines the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of isotopically labeled internal standards. researchgate.net This method is crucial for obtaining reliable and accurate measurements in complex matrices.
Internal Standard Applications in GC/MS and LC/MS
In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), the use of a stable isotopically labeled internal standard is critical for achieving high accuracy and precision. Cyclohexanol-d12 is employed as such an internal standard in the analysis of its non-deuterated counterpart, cyclohexanol (B46403). chemicalbook.com The co-elution of the analyte and the deuterated standard allows for the correction of variations that may occur during sample preparation and analysis, leading to more robust and reliable quantification. guidechem.com
Metabolic Pathway Elucidation and Drug Metabolism Studies
Understanding the metabolic fate of chemical compounds within biological systems is a cornerstone of toxicology and pharmacology. Deuterated compounds, including Cyclohexanol-d12, play a significant role in these investigations.
Tracing Deuterated Analogs in Biological Systems
The use of stable isotope-labeled compounds allows researchers to trace the metabolic pathways of molecules. By introducing a deuterated analog into a biological system, its transformation and distribution can be monitored using mass spectrometry. This technique helps in identifying metabolites and understanding the biochemical processes a compound undergoes. While direct tracing of Cyclohexanol-d12's metabolic pathway is a potential application, it is also instrumental in quantifying the metabolic products of related non-deuterated compounds. chemicalbook.compharmaffiliates.com
Cytochrome P-450 Dependent Hydroxylation Assays
The cytochrome P-450 (CYP) enzyme system is a major pathway for the metabolism of a vast array of xenobiotics, including drugs and environmental chemicals. chemicalbook.comnih.gov Assays to determine the activity of these enzymes are crucial in drug development and toxicology. In studies of CYP-dependent cyclohexane (B81311) hydroxylase activity, Cyclohexanol-d12 has been used as a stable isotopically labeled analog to validate and confirm the results of spectrophotometric assays. chemicalbook.com A direct method utilizing isotope dilution gas chromatography/mass spectrometry (GC/MS) with Cyclohexanol-d12 allows for the precise detection of low levels of the hydroxylated product, cyclohexanol. chemicalbook.comnih.gov This dual-method approach provides a high degree of confidence in the measurement of enzyme activity. chemicalbook.com
The selection of cyclohexane as a substrate in these assays is due to the relatively high levels of cyclohexane hydroxylase activity in certain tissues and because it is a substrate for several forms of cytochrome P-450. chemicalbook.comnih.gov
Synthetic Intermediate in Deuterated Pharmaceutical Development
The strategic incorporation of deuterium (B1214612) into drug molecules is an emerging field in pharmaceutical development. This process, known as deuteration, can lead to significant improvements in a drug's metabolic profile, oral bioavailability, and half-life. guidechem.comresearchgate.net These enhancements are attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. nih.govnih.gov
Deuterated compounds can exhibit a slower pharmacokinetic effect, which may extend their absorption and distribution in the body and potentially reduce the required dosing frequency. guidechem.comresearchgate.net The development of deuterated pharmaceuticals often relies on the availability of deuterated synthetic intermediates, which are foundational building blocks for constructing the final drug molecule. ckisotopes.comnih.gov While Cyclohexanol-d12 is a deuterated analog of cyclohexane, its specific application as a synthetic intermediate in the development of deuterated pharmaceuticals is an area of ongoing research. pharmaffiliates.comguidechem.com
Interactive Data Table: Properties of Cyclohexanol-d12
| Property | Value |
| CAS Number | 66522-78-9 |
| Molecular Formula | C₆D₁₂O |
| Appearance | Clear colorless liquid |
| Storage Temperature | 4°C |
Interactive Data Table: Analytical Techniques Utilizing Cyclohexanol-d12
| Technique | Application of Cyclohexanol-d12 | Benefit |
| Isotope Dilution Mass Spectrometry (IDMS) | Internal Standard | High accuracy and precision in quantitative analysis. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Internal Standard | Correction for analytical variability. chemicalbook.comguidechem.com |
| Cytochrome P-450 Assays | Standard for Product Quantification | Validation of enzyme activity measurements. chemicalbook.com |
Theoretical and Computational Chemistry Approaches to Cyclohexanol D12
Density Functional Theory (DFT) Calculations for Structural and Vibrational Predictions
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like Cyclohexanol-d12. researchgate.net By approximating the complex many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy for predicting molecular structures and vibrational spectra. kobe-u.ac.jpscirp.org
The first step in most computational studies is geometry optimization, a process that systematically alters the atomic coordinates to find a stable arrangement corresponding to a minimum on the potential energy surface. gmu.eduscm.com For Cyclohexanol-d12, this involves identifying the most stable conformations. Like its non-deuterated counterpart, Cyclohexanol-d12 primarily exists in two chair conformations: one with the hydroxyl group in an axial position and the other in an equatorial position.
DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each conformer. scm.com Furthermore, these calculations provide the relative energies of the conformers, revealing which is more stable. For cyclohexanol (B46403), the equatorial conformer is known to be more stable than the axial conformer due to reduced steric hindrance. DFT calculations can quantify this energy difference for the deuterated species.
Table 1: Representative Optimized Geometrical Parameters for Cyclohexanol-d12 Conformers (Theoretical Data) This table is illustrative. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(2d,p) basis set).
| Parameter | Equatorial Conformer | Axial Conformer |
|---|---|---|
| C-O Bond Length (Å) | ~1.43 | ~1.44 |
| C-C Average Bond Length (Å) | ~1.54 | ~1.54 |
| C-O-D Bond Angle (°) | ~108.5 | ~108.0 |
| Relative Energy (kcal/mol) | 0.00 | ~0.5 - 1.0 |
Once the geometries are optimized, DFT can be used to simulate various spectroscopic data. This is particularly useful for assigning experimental spectra and understanding the relationship between structure and spectral features.
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic positions. researchgate.net These frequencies correspond to the normal modes of vibration of the molecule. Theoretical IR and Raman spectra can be generated, and the calculated frequencies are often scaled to better match experimental data. scirp.orgresearchgate.net For Cyclohexanol-d12, the C-D and O-D stretching and bending vibrations will appear at significantly lower frequencies compared to the C-H and O-H vibrations in the non-deuterated molecule, a predictable consequence of the heavier deuterium (B1214612) isotope.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts. nih.govmdpi.com These calculations predict the shielding tensors for each nucleus, which are then converted into chemical shifts. protocols.io For Cyclohexanol-d12, this would involve calculating the ¹³C and ²H (deuterium) NMR chemical shifts. The predicted shifts can aid in the assignment of complex experimental spectra and provide insights into the electronic environment of each atom within the different conformers. mdpi.com
Table 2: Predicted Vibrational Frequencies for Key Modes in Equatorial Cyclohexanol-d12 (Theoretical Data) This table is illustrative and shows a comparison with typical non-deuterated values. Actual calculated values depend on the level of theory.
| Vibrational Mode | Typical Frequency in Cyclohexanol (cm⁻¹) | Predicted Frequency in Cyclohexanol-d12 (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3350 | N/A |
| O-D Stretch | N/A | ~2450 |
| C-H Stretch | ~2850-2950 | N/A |
| C-D Stretch | N/A | ~2100-2200 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the dynamic behavior and conformational landscape of flexible molecules like Cyclohexanol-d12. hu-berlin.deiitm.ac.in
The conformational landscape refers to the potential energy surface of a molecule as a function of its torsional angles. nih.gov For Cyclohexanol-d12, this landscape includes the stable chair conformers, as well as higher-energy boat and twist-boat conformations that act as transition states between the chairs. science.gov
Molecular mechanics, which uses a simpler, classical force field to describe the energy of the molecule, is computationally less expensive than DFT and allows for extensive exploration of the conformational space. hu-berlin.de By systematically rotating the bonds within the molecule, MM methods can map out the energy landscape, identifying all low-energy conformers and the energy barriers between them. arxiv.org This provides a comprehensive picture of the molecule's flexibility.
The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. utoronto.ca Molecular dynamics simulations, which solve Newton's equations of motion for the atoms over time, are ideal for studying these effects. ox.ac.uk In an MD simulation, the Cyclohexanol-d12 molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or even another non-deuterated solvent).
The simulation tracks the trajectory of every atom, revealing how the solvent molecules interact with the solute and influence its conformational preferences. For example, in a polar solvent, hydrogen bonding between the solvent and the hydroxyl group of Cyclohexanol-d12 can stabilize certain conformations. MD simulations can quantify these interactions and show how they affect the equilibrium between the axial and equatorial conformers. The dynamics of the solvent molecules themselves, such as their reorientation around the solute, can also be analyzed. weebly.com
Ab Initio Molecular Dynamics for Brønsted Acid Site Interactions
Ab initio molecular dynamics (AIMD) is a powerful technique that combines the accuracy of quantum mechanical calculations (like DFT) with the dynamic simulation capabilities of MD. researchgate.net While computationally intensive, it allows for the study of chemical reactions and strong intermolecular interactions where bond breaking and formation can occur.
In the context of Cyclohexanol-d12, AIMD can be used to study its interaction with catalytically active surfaces, such as the Brønsted acid sites in zeolites. researchgate.netnih.gov Zeolites are porous materials often used as catalysts in reactions like alcohol dehydration. An AIMD simulation can model a Cyclohexanol-d12 molecule approaching a Brønsted acid site within a zeolite pore. The simulation can reveal the precise nature of the hydrogen bonding between the deuteroxyl group (-OD) of the cyclohexanol and the acidic proton of the zeolite. nih.gov It can also elucidate the mechanism of subsequent reactions, such as dehydration, by showing the step-by-step process of proton transfer and water (or in this case, D₂O) elimination at a quantum mechanical level of detail. osti.gov These simulations provide insights into how the solvent and the confinement within the zeolite pores affect the reaction mechanism and rates. researchgate.netnih.gov
Solvent Effects and Supramolecular Interactions Involving Cyclohexanol D12
Influence of Solvent Polarity on Conformational Equilibria
The six-membered ring of Cyclohexanol-d12 exists in a dynamic equilibrium between two primary chair conformations: one with the deuteroxyl (-OD) group in an axial position and the other with the -OD group in an equatorial position. The position of this equilibrium is sensitive to the polarity of the solvent environment. The equatorial conformer, having a larger dipole moment, is generally more stabilized by polar solvents compared to the axial conformer.
Studies on analogous substituted cyclohexanes have demonstrated this principle. For instance, research on trans-2-methoxycyclohexanol (B39478) showed that while the diequatorial conformer is favored under all conditions, this preference is enhanced in solvents of increasing polarity, from non-polar pentane (B18724) to highly polar methanol. researchgate.net This increased stabilization is attributed to the more favorable solvation of the more polar conformer. Consequently, for Cyclohexanol-d12, an increase in solvent polarity is expected to shift the conformational equilibrium to further favor the equatorial conformer.
However, it is important to note that for some substituted cyclohexanes, such as certain 1,3-disubstituted derivatives, the conformational equilibrium is not primarily controlled by solvent polarity but is instead dictated by steric effects. researchgate.net In the case of Cyclohexanol-d12, the balance between the conformers is a key determinant of its reactivity and its ability to form structured molecular assemblies.
Table 1: Effect of Solvent Polarity on Conformer Population of Cyclohexanol (B46403) Analogs This table is illustrative, based on findings for closely related cyclohexanol derivatives.
| Solvent | Relative Polarity | Predominant Conformer | Qualitative Population Shift with Increasing Polarity |
|---|---|---|---|
| Pentane | Non-polar | Equatorial | Baseline |
| Carbon Tetrachloride | Non-polar | Equatorial | Slight increase in equatorial |
| Dioxane | Polar aprotic | Equatorial | Moderate increase in equatorial |
| Acetone | Polar aprotic | Equatorial | Significant increase in equatorial |
| Methanol | Polar protic | Equatorial | Strongest preference for equatorial |
Solvent-Dependent Reaction Rates and Mechanisms
The solvent environment plays a critical role in the kinetics and mechanistic pathways of reactions involving Cyclohexanol-d12. A prominent example is the acid-catalyzed dehydration to form cyclohexene (B86901). Studies on the dehydration of cyclohexanol over zeolite catalysts reveal a strong solvent dependency. nih.govosti.gov
The reaction mechanism can shift based on the solvent. For example, in the dehydration of cyclohexanol catalyzed by H-BEA zeolite, the reaction proceeds via an E2 mechanism in water and dioxane, but switches to an E1 mechanism when cyclohexanol itself acts as the solvent. nih.gov Furthermore, turnover rates for dehydration can vary by two to three orders of magnitude between an apolar solvent like decalin and an aqueous phase on catalysts such as H-BEA and H-FAU. osti.gov This is often due to differences in the stabilization of transition states and the solvation of active sites on the catalyst. osti.gov
The rate-determining step can also be solvent-dependent. In aqueous-phase dehydration, the deprotonation (C-H bond cleavage) is often rate-limiting, whereas, in the apolar solvent decalin, the C-O bond cleavage becomes the dominant rate-controlling step. osti.gov Isotope labeling studies are crucial for elucidating these details. Kinetic Isotope Effect (KIE) measurements for the dehydration of a mixture of cyclohexanol-d0 and Cyclohexanol-d12 on a BEA zeolite catalyst in decalin provided direct insight into the reaction mechanism. osti.gov
Table 2: Solvent Influence on Cyclohexanol Dehydration Mechanism
| Solvent | Catalyst | Prevailing Mechanism | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Water / Dioxane | H-BEA | E2 | Not specified | nih.gov |
| Cyclohexanol (bulk) | H-BEA | E1 | Not specified | nih.gov |
| Decalin (apolar) | Zeolites (BEA, FAU) | E1 | C-O bond cleavage | osti.gov |
| Water (aqueous) | Zeolites | E1 | C-H bond cleavage (deprotonation) | osti.gov |
Table 3: Kinetic Isotope Effect (KIE) in Cyclohexanol Dehydration on BEA Zeolite KIE = Rate(C₆H₁₁OH) / Rate(C₆D₁₁OD)
| Total Alcohol Concentration | Temperature | Solvent | Measured KIE | Reference |
|---|---|---|---|---|
| 0.025 M | 403 K | Decalin | 1.58 | osti.gov |
| 0.1 M | 403 K | Decalin | 1.42 | osti.gov |
Hydrogen Bonding Networks and Molecular Association
The deuteroxyl group of Cyclohexanol-d12 is capable of acting as both a hydrogen bond donor and acceptor, leading to self-association and the formation of supramolecular structures. In the solid state and in non-polar solvents, Cyclohexanol-d12 molecules form hydrogen-bonded aggregates such as dimers, trimers, and larger chains. researchgate.net
The rich polymorphism observed in solid cyclohexanol is attributed to the existence of both axial and equatorial conformers participating in different hydrogen bond network architectures. researchgate.net Theoretical calculations have explored various arrangements, including segregated chains (axial-axial or equatorial-equatorial) and mixed chains (axial-equatorial). researchgate.net The specific conformation of the alcohol—axial or equatorial—influences the geometry and stability of these hydrogen-bonded assemblies. Dimerization can lead to the formation of distinct diastereoisomers, depending on the chirality and conformation of the constituent monomers. researchgate.net The strength and geometry of these O-D···O bonds are fundamental to the physical properties of Cyclohexanol-d12 in condensed phases.
Table 4: Potential Hydrogen-Bonded Structures of Cyclohexanol-d12
| Aggregate Type | Description | Conformers Involved | Reference |
|---|---|---|---|
| Dimer | Two molecules linked by an O-D···O bond. | Can form homo- and heterochiral diastereoisomers from equatorial and axial forms. | researchgate.netresearchgate.net |
| Trimer | Association of three molecules, often in a cyclic or linear fashion. | Axial and/or Equatorial | researchgate.net |
| Chains | Extended linear aggregates linked by hydrogen bonds. | Can be segregated (axial-axial) or mixed (axial-equatorial). | researchgate.net |
Intermolecular Interactions with Catalytic Surfaces
In heterogeneous catalysis, the interaction between Cyclohexanol-d12 and the catalyst surface is a primary determinant of reaction outcomes. In zeolite-catalyzed dehydration, the alcohol molecule interacts directly with the Brønsted acid sites (BAS) of the catalyst. osti.gov
The proposed sequence of events involves the initial adsorption of a Cyclohexanol-d12 molecule onto a BAS. osti.gov This adsorbed species can then undergo C-O bond cleavage to form a surface-bound carbenium ion-like intermediate. osti.gov Alternatively, the adsorbed monomer can interact with a second Cyclohexanol-d12 molecule from the solution to form a protonated dimer on the surface. osti.gov
Table 5: Key Steps in the Interaction of Cyclohexanol-d12 with Zeolite Catalysts
| Step | Description | Reference |
|---|---|---|
| 1. Adsorption | Cyclohexanol-d12 adsorbs on a Brønsted acid site (BAS) to form a surface monomer. | osti.gov |
| 2. Surface Reaction (Monomer Route) | The adsorbed monomer undergoes C-O bond cleavage, forming a surface-bound intermediate. | osti.gov |
| 3. Dimer Formation | An adsorbed monomer interacts with a second cyclohexanol molecule to form a protonated dimer. | osti.gov |
| 4. Solvent Competition | Solvent molecules compete with cyclohexanol for adsorption at the active catalytic sites. | bham.ac.uk |
Photochemistry and Degradation Pathways of Cyclohexanol D12
Photocatalytic Oxidation for Value-Added Chemical Production
Photocatalytic oxidation has emerged as a promising green chemistry approach for the synthesis of valuable industrial chemicals. mdpi.commdpi.com In this process, a photocatalyst, often a semiconductor like titanium dioxide (TiO2), absorbs light and generates highly reactive species that can selectively oxidize a target molecule. researchgate.net
The selective conversion of cyclohexanol (B46403) to cyclohexanone (B45756) is a reaction of significant industrial interest, as cyclohexanone is a key precursor for the production of nylon-6 and nylon-66. mdpi.comutwente.nl Research has demonstrated that cyclohexanol can be selectively oxidized to cyclohexanone using photocatalysis, minimizing the formation of unwanted byproducts. researchgate.netutwente.nl In situ spectroscopic analysis has confirmed the direct conversion of cyclohexanol to cyclohexanone without significant formation of carbonates or carboxylates. utwente.nl
The photocatalytic oxidation of cyclohexanol to cyclohexanone is a sustainable alternative to traditional industrial methods, which often require harsh conditions and produce significant waste. mdpi.com By utilizing light energy, often from the sun, and a recyclable photocatalyst, this method offers a more environmentally friendly pathway to this important industrial ketone. mdpi.commdpi.com Recent advancements have also explored the synthesis of cyclohexanone oxime, another valuable chemical, from cyclohexanol and other readily available resources through photocatalysis. nih.gov
Table 1: Photocatalytic Oxidation of Cyclohexanol
| Reactant | Product | Catalyst | Significance |
|---|---|---|---|
| Cyclohexanol | Cyclohexanone | TiO2 | Production of a key precursor for nylon. mdpi.comutwente.nl |
Gas-Phase Reactions with Atmospheric Radicals
In the atmosphere, organic compounds like cyclohexanol are primarily degraded through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). dtic.milresearchgate.net The rate of these reactions determines the atmospheric lifetime of the compound.
Studies on the gas-phase reaction of cyclohexanol with the hydroxyl radical have determined a rate coefficient of (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K. researchgate.netdtic.mil Based on this rate and an average atmospheric concentration of hydroxyl radicals, the atmospheric lifetime of cyclohexanol is estimated to be about 15 hours. dtic.milresearchgate.netdtic.mil This indicates that cyclohexanol is relatively quickly removed from the atmosphere.
The reaction proceeds via hydrogen abstraction from different positions on the cyclohexanol molecule, leading to the formation of various products. dtic.milresearchgate.netdtic.mil The primary products identified from the reaction of OH radicals with cyclohexanol and their formation yields are cyclohexanone (0.55 ± 0.06), hexanedial (0.32 ± 0.15), 3-hydroxycyclohexanone (B1200884) (0.31 ± 0.14), and 4-hydroxycyclohexanone (B83380) (0.08 ± 0.04). dtic.milresearchgate.netdtic.mil
Similar gas-phase reaction studies have been conducted on cyclohexane-d12 (B167423) with OH radicals. acs.org These studies are crucial for understanding the reaction mechanisms and the influence of isotopic substitution on the reaction rates and product distributions. The use of deuterated compounds like Cyclohexanol-d12 helps in elucidating the specific reaction pathways by tracking the deuterium (B1214612) atoms in the products.
Table 2: Atmospheric Degradation of Cyclohexanol by OH Radicals
| Parameter | Value | Reference |
|---|---|---|
| Rate Coefficient (kOH) | (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | researchgate.netdtic.mil |
Identification of Deuterated Degradation Products
The use of Cyclohexanol-d12 in degradation studies allows for the unambiguous identification of its breakdown products through techniques like mass spectrometry. When Cyclohexanol-d12 reacts with atmospheric radicals, the resulting products will retain some or all of the deuterium atoms, making them distinguishable from products that might arise from other non-deuterated organic compounds present in the reaction mixture.
In studies of the gas-phase reaction of cyclohexane-d12 with OH radicals in the presence of nitrogen oxides (NOx), deuterated versions of cyclohexanone and cyclohexyl nitrate (B79036) were identified as major products. acs.org Specifically, the reaction yielded cyclohexanone-d10 (B56445) and cyclohexyl nitrate-d11. acs.org The formation of these products indicates that the reaction proceeds through a cyclohexoxy-d11 radical intermediate. acs.org
Further analysis using advanced mass spectrometry techniques has also identified other deuterated products arising from the decomposition of the cyclohexoxy radical. acs.org These include deuterated forms of ring-opened products, which provides deeper insight into the complex degradation mechanism. acs.org The kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound, provides valuable information about the reaction's transition state. For the dehydration of cyclohexanol, a KIE was observed when comparing the reaction of cyclohexanol-d0 and cyclohexanol-d12. osti.gov
Table 3: Identified Deuterated Degradation Products of Cyclohexane-d12
| Precursor | Radical | Product | Analytical Technique |
|---|---|---|---|
| Cyclohexane-d12 | OH | Cyclohexanone-d10 | Gas Chromatography, Mass Spectrometry |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-hydroxycyclohexanone |
| 4-hydroxycyclohexanone |
| Benzyl chloride |
| Carbonates |
| Carboxylates |
| Chlorine |
| Cyclohexane (B81311) |
| Cyclohexane-d12 |
| Cyclohexanol |
| Cyclohexanol-d0 |
| Cyclohexanol-d12 |
| Cyclohexanone |
| Cyclohexanone oxime |
| Cyclohexanone-d10 |
| Cyclohexyl nitrate |
| Cyclohexyl nitrate-d11 |
| Hexanedial |
| Nitrogen oxides |
| Titanium dioxide |
Q & A
Q. How is cyclohexanol-d12 synthesized, and what are the critical considerations for achieving high isotopic purity?
Cyclohexanol-d12 is typically synthesized via acid-catalyzed deuterium exchange using D₂O or catalytic deuteration of cyclohexanol. Key considerations include:
- Catalyst selection : Rhodium nanoparticles with cyclodextrins enhance deuteration efficiency by stabilizing intermediates .
- Isotopic purity control : Rigorous purification (e.g., fractional distillation) ensures ≥98 atom% D, as commercial standards specify .
- Reaction monitoring : NMR or mass spectrometry verifies deuterium incorporation and identifies residual protiated impurities .
Q. What spectroscopic techniques are most effective for characterizing cyclohexanol-d12, and how do deuteration patterns influence spectral interpretation?
- ¹H NMR : Deuterium substitution eliminates proton signals, simplifying spectra. Residual protiated peaks (e.g., –OD vs. –OH) are observed at δ 1.5–2.0 ppm in d₁₂-solvents .
- 13C NMR : Isotopic shifts (~0.1–0.3 ppm) occur due to deuterium’s nuclear shielding effects .
- Mass spectrometry : Molecular ion clusters (e.g., m/z 112 for C₆D₁₁OD⁺) confirm isotopic distribution .
Q. What safety protocols are essential when handling cyclohexanol-d12 in laboratory settings?
- PPE : Use nitrile gloves and safety glasses to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Waste disposal : Segregate deuterated waste to prevent isotopic contamination .
Q. How is cyclohexanol-d12 utilized as a solvent in NMR spectroscopy, and what advantages does it offer?
- Advantages : Deuteration minimizes proton background signals, enhancing resolution for analytes .
- Experimental setup : Use at 348 K to reduce viscosity and improve spectral quality in heteronuclear experiments (e.g., ¹⁵N-HMQC) .
Advanced Research Questions
Q. How does deuteration of cyclohexanol impact its thermodynamic properties and phase behavior compared to the protiated form?
- Thermodynamic shifts : Deuterated compounds exhibit higher boiling points (ΔT ~1–2°C) due to stronger D-bonding .
- Phase diagrams : Cyclohexanol-d12 has a lower vapor pressure (e.g., 0.96 kPa at 25°C vs. 1.2 kPa for protiated form), affecting distillation protocols .
Q. What role does cyclohexanol-d12 play in kinetic isotope effect (KIE) studies for reaction mechanism elucidation?
- KIE measurement : Compare reaction rates (e.g., acid-catalyzed dehydration) between protiated and deuterated forms. A KIE >1 indicates proton transfer as the rate-limiting step .
- Mechanistic insights : Reduced reactivity in deuterated systems confirms H⁺ participation in transition states .
Q. How does solvent polarity influence the ligand configuration of thorium complexes when cyclohexanol-d12 is used as a solvent?
- Polarity effects : Cyclohexanol-d12’s moderate polarity (ε ~15) stabilizes charged intermediates in Th⁴⁺-N-donor complexes, altering ligand coordination geometry .
- NMR validation : ¹⁵N chemical shifts (δ 40–60 ppm) correlate with solvent-induced electronic perturbations .
Q. Can cyclohexanol-d12 serve as an isotopic tracer in metabolic or synthetic pathway studies?
- Tracing applications : Incorporate into lipid bilayers or polymer matrices to track diffusion kinetics via deuterium NMR .
- Limitations : Biological systems may metabolize deuterated compounds differently, requiring validation via parallel protiated controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
